molecular formula C9H14N2OS B13631813 3-Amino-3-(5-ethylthiophen-2-yl)propanamide

3-Amino-3-(5-ethylthiophen-2-yl)propanamide

Cat. No.: B13631813
M. Wt: 198.29 g/mol
InChI Key: ORVKCZYOWWVNBH-UHFFFAOYSA-N
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Description

3-Amino-3-(5-ethylthiophen-2-yl)propanamide is an organic compound with the molecular formula C9H14N2OS. It features a thiophene ring substituted with an ethyl group and an amino group, connected to a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-ethylthiophen-2-yl)propanamide typically involves the reaction of 5-ethylthiophene-2-carboxylic acid with appropriate reagents to introduce the amino and propanamide functionalities. One common method involves the use of aminoguanidine hydrochloride and succinic anhydride under microwave irradiation, which facilitates the nucleophilic opening of the succinimide ring and subsequent recyclization .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted under controlled conditions to ensure high yield and purity. Companies like ChemScene provide bulk manufacturing and sourcing services for such compounds .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-ethylthiophen-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-Amino-3-(5-ethylthiophen-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-ethylthiophen-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(5-ethylthiophen-2-yl)propanamide is unique due to the presence of the ethyl-substituted thiophene ring, which may confer distinct electronic and steric properties compared to its analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

3-amino-3-(5-ethylthiophen-2-yl)propanamide

InChI

InChI=1S/C9H14N2OS/c1-2-6-3-4-8(13-6)7(10)5-9(11)12/h3-4,7H,2,5,10H2,1H3,(H2,11,12)

InChI Key

ORVKCZYOWWVNBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C(CC(=O)N)N

Origin of Product

United States

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